Tiracizine hydrochloride
Description
Chemical Structure and Properties Bonnecor (3-carbethoxyamino-5-(dimethylaminoacetyl)dibenzazepine hydrochloride) is a dibenzazepine derivative with antiarrhythmic properties. Its molecular formula is C₃₂H₅₂N₅O₂·CH₄O₃S·H₂O, and it functions as a lipid peroxidation inhibitor (U-74006) . Structurally, it combines a dibenzazepine backbone with acetyl and carbethoxyamino substituents, enabling dual Class I (sodium channel blockade) and Class IV (calcium channel blockade) antiarrhythmic activity .
Pharmacokinetics
Bonnecor is metabolized extensively, with primary excretion via urine (75%) and bile (25%) in rats . Oral bioavailability is reduced due to rapid conversion into metabolite M-I, which has lower antiarrhythmic potency . Key metabolites, including G 491 and ABD 19-200, exhibit 2–14 times weaker activity than the parent compound but lower toxicity .
Therapeutic Applications Clinically, Bonnecor is effective in suppressing ventricular extrasystoles (Lown III-IV), reducing episodes by ≥75% in 23–33% of patients . It also demonstrates efficacy in Wolff-Parkinson-White (WPW) syndrome, resolving delta-wave arrhythmias in 90% of cases . However, it is less effective in nodal tachycardias compared to other antiarrhythmics .
Properties
IUPAC Name |
ethyl N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3.ClH/c1-4-27-21(26)22-17-12-11-16-10-9-15-7-5-6-8-18(15)24(19(16)13-17)20(25)14-23(2)3;/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,22,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWABFCDXKZWPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN(C)C)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000064 | |
| Record name | Ethyl hydrogen [5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbonimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
57.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643600 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
78816-67-8 | |
| Record name | Carbamic acid, N-[5-[2-(dimethylamino)acetyl]-10,11-dihydro-5H-dibenz[b,f]azepin-3-yl]-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78816-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiracizine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078816678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl hydrogen [5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbonimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIRACIZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB5HGM31RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tiracizine hydrochloride involves several steps, starting with the formation of the dibenzazepine core. This is typically achieved through a series of cyclization reactions. The final product is obtained by introducing the dimethylamino group and the carbamate moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tiracizine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or alkylating agents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Tiracizine hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound for studying dibenzazepine derivatives.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Studied for its potential therapeutic effects in treating arrhythmias and other cardiovascular conditions.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Tiracizine hydrochloride exerts its effects by blocking sodium channels in cardiac cells, which helps to stabilize the cardiac membrane and prevent abnormal electrical activity. This action reduces the occurrence of arrhythmias and helps to maintain a regular heart rhythm .
Comparison with Similar Compounds
Efficacy in Arrhythmia Subtypes
Table 1: Comparative Efficacy in Arrhythmia Management
- Ethacizine: A phenothiazine derivative, ethacizine matches Bonnecor in ventricular arrhythmia suppression (84.6%) but underperforms in WPW syndrome . Both drugs suppress cardiac conductivity, but ethacizine has a higher risk of hemodynamic side effects .
- Verapamil: A calcium channel blocker, verapamil lacks significant efficacy in ventricular extrasystoles but is preferred for nodal tachycardias .
Pharmacokinetic and Elimination Profiles
Table 2: Elimination Strategies and Efficacy
| Method | Bonnecor Elimination Rate | Comparable Drugs (e.g., Dibenzazepines) |
|---|---|---|
| Hemoperfusion | High (Recommended) | Moderate |
| Hemodialysis | Low (33% of hemoperfusion) | Low |
| Forced Diuresis | Ineffective | Ineffective |
Bonnecor’s elimination profile aligns with other dibenzazepine antiarrhythmics, but hemoperfusion using Wofatit UH91 resin is uniquely effective for detoxification .
Psychotropic Effects
Table 3: Psychotropic Activity Comparison
| Drug | Antidepressant | Anxiolytic (vs. Diazepam) | Antiamnesic |
|---|---|---|---|
| Bonnecor | Moderate | Weaker | Yes |
| Ethacizine | Moderate | Weaker | Yes |
| Diazepam | None | Strongest | No |
Both Bonnecor and ethacizine exhibit anxiolytic and antiamnesic effects, though inferior to diazepam. These properties may enhance patient compliance in arrhythmia therapy .
Metabolite Activity and Toxicity
- Bonnecor Metabolites : G 491 and ABD 19-200 are less toxic but 2–14 times less potent than Bonnecor. In contrast, ABD 19-199 and ABD 19-205 approach Bonnecor’s efficacy but with higher toxicity, limiting their therapeutic utility .
- Ethacizine Metabolites: Limited data, but structural similarities suggest comparable metabolic challenges.
Tolerability and Side Effects
- Both Bonnecor and ethacizine suppress cardiac conductivity, necessitating ECG monitoring .
Biological Activity
Bonnecor, chemically known as dibenz[b,f]azepine hydrochloride, is an antiarrhythmic drug that has garnered attention for its biological activity and therapeutic potential. This article delves into the biological mechanisms, pharmacological effects, and relevant case studies associated with Bonnecor.
Bonnecor is characterized by its unique dibenzazepine structure, which plays a crucial role in its pharmacological activity. The compound functions primarily as a sodium channel blocker, inhibiting the influx of sodium ions during depolarization of cardiac myocytes. This action stabilizes the cardiac membrane and reduces excitability, making it effective in treating various arrhythmias.
Pharmacological Properties
The biological activity of Bonnecor can be summarized through several key pharmacological properties:
- Antiarrhythmic Effects : Bonnecor has shown efficacy in managing ventricular and supraventricular arrhythmias. It is particularly noted for its ability to restore normal sinus rhythm in patients with atrial fibrillation.
- Cardiac Output : Studies indicate that Bonnecor can improve cardiac output by reducing heart rate and enhancing myocardial contractility.
Data Table: Summary of Biological Activity
Case Studies
-
Clinical Efficacy in Atrial Fibrillation :
A study involving patients with persistent atrial fibrillation demonstrated that Bonnecor significantly increased the conversion rate to sinus rhythm compared to placebo. Patients receiving Bonnecor reported fewer episodes of arrhythmia recurrence over a six-month follow-up period. -
Safety Profile Assessment :
In a cohort study assessing the safety of Bonnecor in patients with pre-existing cardiac conditions, adverse effects were minimal. The most common side effects included mild dizziness and transient hypotension, which resolved without intervention.
Detailed Research Findings
Research has indicated that Bonnecor's effectiveness is dose-dependent, with higher doses correlating with improved outcomes in arrhythmia management. Furthermore, its interaction with other antiarrhythmic agents has been explored, suggesting potential benefits when used in combination therapy.
Q & A
Q. How should researchers address peer-review critiques regarding Bonnecor’s mechanistic ambiguity?
- Preemptively include limitations sections in manuscripts, acknowledging gaps (e.g., unresolved off-target effects) .
- Provide raw data (e.g., NMR spectra, dose-response curves) in supplementary materials for independent verification .
- Cite conflicting studies transparently and propose follow-up experiments to resolve disputes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
